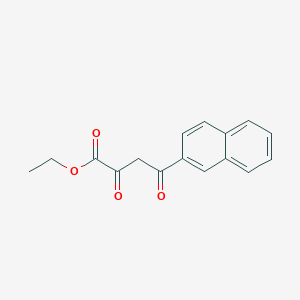

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

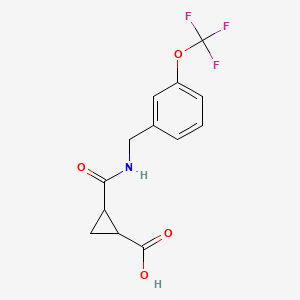

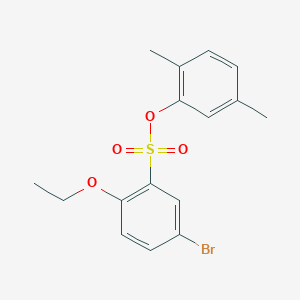

The compound “Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate” is an ester derived from a naphthalene backbone. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . The “4-(naphthalen-2-yl)-2,4-dioxobutanoate” part suggests the presence of a butanoate ester group attached to the 4-position of the naphthalene ring.

Molecular Structure Analysis

The molecular structure of this compound would consist of a naphthalene ring system with an ester functional group attached. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The naphthalene ring system is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions. The ester group could undergo reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, naphthalene derivatives are crystalline solids at room temperature. The presence of an ester group may increase its polarity compared to naphthalene .Applications De Recherche Scientifique

- Application : Researchers have explored visible-light energy-transfer catalysis for the intermolecular dearomative [4 + 2] cycloaddition of naphthalenes with vinyl benzenes. This method allows the conversion of structurally diverse 2-acyl naphthalenes and styrenes into bicyclo[2.2.2]octa-2,5-diene scaffolds with high yields and moderate endo-selectivities. Late-stage modification of pharmaceutical derivatives further demonstrates the broad potential of this methodology .

Dearomative [4 + 2] Cycloaddition Reactions

Mécanisme D'action

Target of Action

The primary targets of Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate are currently unknown. This compound is a derivative of naphthalene, which has been found in various bioactive aromatic compounds . .

Mode of Action

Naphthalene derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

Naphthalene derivatives have been found to possess various biological activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

Naphthalene derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-naphthalen-2-yl-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-2-20-16(19)15(18)10-14(17)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCOLZYMAYSQQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2779910.png)

![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2779916.png)

![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2779925.png)

![N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2779928.png)